Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-

Description

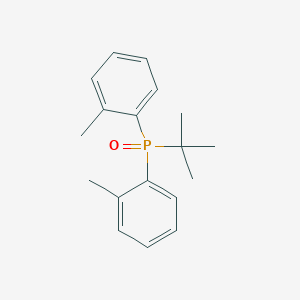

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- (CAS 137862-45-4), is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-methylphenyl groups and one tert-butyl (1,1-dimethylethyl) group. Its molecular formula is C21H27OP, with a molecular weight of 326.42 g/mol . This compound belongs to the class of tertiary phosphine oxides, which are widely utilized as ligands in asymmetric catalysis, stabilizers in polymers, and intermediates in organic synthesis. The tert-butyl and 2-methylphenyl substituents contribute to its steric bulk and electronic properties, influencing its reactivity and applications in coordination chemistry .

Properties

CAS No. |

918962-28-4 |

|---|---|

Molecular Formula |

C18H23OP |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

1-[tert-butyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |

InChI |

InChI=1S/C18H23OP/c1-14-10-6-8-12-16(14)20(19,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |

InChI Key |

JHEMOARNZYBGES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of Diaryl or Dialkylchlorophosphines

This method involves the oxidation of diaryl or dialkylchlorophosphines using aqueous hydrochloric acid ($$HCl_{aq}$$) under controlled conditions:

- Reaction Conditions :

- Temperature: $$0^\circ C$$ to room temperature ($$20^\circ C$$).

- Reaction Time: 24 hours.

- Procedure :

- Diaryl or dialkylchlorophosphines are oxidized with $$1 \, M \, HCl_{aq}$$.

- The resulting crude phosphine oxide is dissolved in toluene.

- A tritylimine is added under reflux for 8 hours.

- Volatile components are removed under vacuum.

- The trityl protecting group is removed using trifluoroacetic acid (TFA) or $$HCl$$ in methanol under reflux conditions.

- Yield : High purity and yield depend on reaction optimization.

Catalytic Mono-Oxidation of Bidentate Phosphines

This method employs palladium-catalyzed selective oxidation of bidentate phosphines:

- Reaction Conditions :

- Catalyst: Palladium (Pd(II)) salt (0.15–2 mol%).

- Oxidizing Agent: $$1,2$$-dibromoethane.

- Temperature: $$20^\circ C$$ to $$80^\circ C$$.

- Pressure: Atmospheric.

- Procedure :

- Bidentate phosphines are oxidized under biphasic conditions in the presence of alkali.

- The reaction involves chelation-driven ligand exchange and reoxidation of Pd(0) complexes.

- Yield : Isolated yields range from $$65–90\%$$.

Reduction of Bis(2-methoxyphenyl) Ethyl Phosphonate

This method utilizes hydrogenation and reduction to synthesize phosphine oxides:

- Reaction Conditions :

- Catalyst: Palladium on carbon ($$Pd/C$$).

- Solvent: Methanol.

- Hydrogen Pressure: $$1.0 \, MPa$$.

- Temperature: $$120^\circ C$$.

- Procedure :

- Bis(2-methoxyphenyl) ethyl phosphonate is dissolved in methanol and introduced into an autoclave with $$Pd/C$$.

- Hydrogen gas is pressurized, and the mixture is heated to $$120^\circ C$$.

- After completion, the mixture is cooled, filtered, and distilled under reduced pressure.

- Yield :

Comparative Analysis of Methods

| Method | Reaction Type | Key Reagents/Catalysts | Temperature Range ($$^\circ C$$) | Yield (%) |

|---|---|---|---|---|

| Oxidation of Diaryl/Dialkylchlorophosphines | Oxidation | $$HCl_{aq}$$, TFA | $$0–20$$ | High |

| Catalytic Mono-Oxidation | Catalytic oxidation | Pd(II), $$1,2$$-dibromoethane | $$20–80$$ | $$65–90$$ |

| Reduction of Bis(2-methoxyphenyl) Ethyl Phosphonate | Hydrogenation/Reduction | Palladium on carbon ($$Pd/C$$) | $$120$$ | $$95.35$$ |

Notes on Optimization

- Temperature Control : Precise temperature regulation is critical in all methods to ensure high yields and purity.

- Catalyst Selection : Using palladium-based catalysts enhances selectivity and efficiency in oxidation/reduction processes.

- Solvent Choice : Solvents like methanol and toluene play a vital role in stabilizing intermediates during synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like borane-dimethylsulfide for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions will regenerate the original phosphine.

Scientific Research Applications

Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- involves its ability to generate reactive species upon light absorption. As a photoinitiator, it undergoes homolytic cleavage after irradiation with visible light, forming radicals that initiate polymerization reactions . This property is particularly useful in photopolymerization processes where the compound helps in the crosslinking of monomers and oligomers.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural and electronic features of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- with analogous compounds:

Key Observations :

- Electronic Effects : The electron-withdrawing nature of the phosphine oxide group is consistent across all compounds, but substituents like 2-methylphenyl (electron-donating) and 3,5-dimethylphenyl (moderate electron-withdrawing) modulate reactivity .

- Chirality : Binaphthalene-based derivatives (e.g., L3 in ) introduce chirality, enabling asymmetric synthesis, whereas the target compound lacks inherent chirality .

Environmental and Stability Considerations

- Biodegradability : Phosphine oxides with bulky substituents, such as the target compound and bis[3,5-bis(1,1-dimethylethyl)phenyl] derivative, exhibit poor biodegradability compared to simpler analogs like triphenylphosphine oxide .

- Thermal Stability : The tert-butyl groups enhance thermal stability, making the target compound suitable for high-temperature applications .

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound’s synthesis involves phosphorylation of 2-methylphenol derivatives followed by tert-butyl group introduction, as described in ligand preparation methodologies (e.g., ) .

- Industrial Suppliers : lists suppliers for structurally related phosphine oxides, indicating commercial availability for catalysis and material science applications .

- Comparative Performance: In catalytic dehydrocoupling experiments (), phosphine oxides with tert-butyl groups showed higher turnover numbers than phenyl-substituted analogs due to reduced steric crowding at the metal center .

Biological Activity

Phosphine oxide, specifically (1,1-dimethylethyl)bis(2-methylphenyl)-, is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of topoisomerase I (TOP1), as well as its applications in catalysis and other biological contexts.

Chemical Profile

- Chemical Name: Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-

- Molecular Formula: C18H23OP

- Molar Mass: 286.35 g/mol

- CAS Number: 918962-28-4

1. Topoisomerase I Inhibition

Recent studies have highlighted the potential of phosphine oxide derivatives as inhibitors of TOP1, an enzyme critical for DNA replication and transcription. The inhibition of TOP1 can lead to significant cytotoxic effects in cancer cells.

Case Study Findings:

- A series of phosphine oxide derivatives were synthesized and tested for their ability to inhibit TOP1.

- The compounds displayed varying degrees of inhibition, with some showing stronger activity than the known inhibitor camptothecin (CPT) at extended incubation times.

- Notably, certain phosphine oxide derivatives maintained their inhibitory effects even after prolonged exposure (up to 30 minutes), indicating a sustained interaction with the enzyme .

Table 1: TOP1 Inhibition Activity of Phosphine Oxide Derivatives

| Compound ID | Inhibition after 5 min | Inhibition after 30 min |

|---|---|---|

| 8a | ++ | +++ |

| 9a | + | ++ |

| 10d | + | + |

Inhibition levels are indicated as follows: − no inhibition; + weak; ++ similar to CPT; +++ strong inhibition.

2. Anticancer Activity

The cytotoxicity of these phosphine oxide derivatives was evaluated against various cancer cell lines. The results demonstrated that some compounds exhibited selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like MRC-5.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cancer Cell Line A | Cancer Cell Line B | Non-Cancer Cell Line |

|---|---|---|---|

| 8a | IC50 = 12 µM | IC50 = 15 µM | IC50 > 100 µM |

| 9a | IC50 = 20 µM | IC50 = 18 µM | IC50 > 100 µM |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Catalytic Applications

Beyond its biological activity, phosphine oxides are also recognized for their role in catalysis. They serve as ligands in various metal-catalyzed reactions, enhancing reactivity and selectivity.

Research Findings:

- Phosphine oxide ligands have been successfully employed in Rh(I)-catalyzed C–H activation reactions, significantly improving yields compared to traditional phosphines.

- The incorporation of phosphine oxides allows for lower reaction temperatures and improved efficiency in synthesizing complex organic molecules .

Table 3: Catalytic Performance of Phosphine Oxide Ligands

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Rh(I)-PO | 120 °C | up to 97% |

| Co(I)-PO | Room Temperature | up to 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.